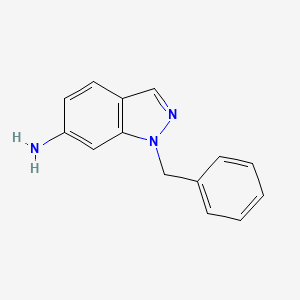

1-benzyl-1H-indazol-6-amine

Description

Overview of Indazole as a Privileged Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

Indazole and its derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. mdpi.comresearchgate.netnih.gov The versatility of the indazole nucleus stems from its ability to exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. mdpi.comnih.gov This structural feature, combined with its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, allows indazole-containing molecules to interact with a variety of biological targets, such as enzymes and receptors. longdom.orglongdom.org

The significance of the indazole scaffold is underscored by its presence in several marketed drugs, including the anti-inflammatory agent Bendazac and the analgesic Benzydamine. mdpi.com Furthermore, numerous indazole derivatives are currently in clinical trials for various diseases, highlighting the ongoing therapeutic potential of this heterocyclic system. researchgate.netnih.gov The ability of the indazole ring to serve as a bioisostere for other important chemical moieties, such as phenol (B47542) and indole (B1671886), further enhances its value in medicinal chemistry, offering a means to improve metabolic stability and pharmacokinetic profiles of drug candidates. pharmablock.comgoogle.com

Historical Context and Evolution of Indazole Derivative Research

The formal definition of indazole as a pyrazole (B372694) ring fused to a benzene (B151609) ring is credited to Emil Fischer. researchgate.net Early research into indazole chemistry focused on fundamental synthesis and reactivity. However, the discovery of the biological activities of indazole derivatives in the mid-20th century marked a turning point, shifting the focus towards their potential therapeutic applications. researchgate.netnih.gov

Over the decades, research has evolved from the synthesis of simple, monosubstituted indazoles to the development of complex, multi-substituted derivatives with highly specific biological functions. austinpublishinggroup.com Advances in synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multi-component reactions, have greatly facilitated the construction of diverse indazole libraries for high-throughput screening. acs.orgorganic-chemistry.orgrsc.orgbenthamdirect.com The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, has further accelerated the rational design of potent and selective indazole-based therapeutic agents. longdom.orglongdom.org

Rationale for Advanced Research on the 1-benzyl-1H-indazol-6-amine Structure

The specific compound, this compound, has emerged as a subject of significant interest due to the strategic placement of its substituents, which are believed to enhance its biological and pharmacological relevance.

Structural Rationale for Strategic Benzyl (B1604629) and Amine Substituents

The N-1 benzyl group and the C-6 amine group in this compound are not arbitrary additions but are based on established structure-activity relationships (SAR) for indazole derivatives. The benzyl group at the N-1 position is a common feature in many biologically active indazoles. austinpublishinggroup.com For instance, in some contexts, a benzyl substituent at N-1 is crucial for certain biological activities. austinpublishinggroup.com The aromatic ring of the benzyl group can engage in hydrophobic and π-π stacking interactions within the binding pockets of biological targets, thereby enhancing affinity and potency.

The amine group at the C-6 position serves as a critical hydrogen bond donor and acceptor, facilitating molecular recognition and interaction with target proteins. vulcanchem.com The position of this amino group is also significant. Studies on various substituted indazoles have demonstrated that the nature and position of substituents on the benzene ring can dramatically influence biological activity. nih.govresearchgate.net

Emerging Biological and Pharmacological Relevance of 6-Aminoindazole Moieties

The 6-aminoindazole moiety is increasingly recognized as a key pharmacophore in the development of novel therapeutic agents, particularly in oncology. ontosight.airesearchgate.net Derivatives of 6-aminoindazole have demonstrated potent antiproliferative activity against a range of human cancer cell lines. researchgate.netrsc.orgnih.gov

For example, a study on 6-substituted amino-1H-indazole derivatives revealed that N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited significant cytotoxicity against a human colorectal cancer cell line (HCT116) while showing no toxicity to normal cells. researchgate.net Another area of interest is the role of 6-aminoindazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. rsc.org By inhibiting IDO1, these compounds can potentially enhance the body's immune response against cancer. rsc.org

The promising preclinical data for various 6-aminoindazole derivatives underscores the therapeutic potential of this structural motif and provides a strong rationale for the continued investigation of compounds like this compound. researchgate.netrsc.org

Compound Information Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C15H14N2 | 223.28 |

| Bendazac | C16H14N2O3 | 282.29 |

| Benzydamine | C19H23N3O | 309.41 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | C14H12FN3 | 241.26 |

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-benzylindazol-6-amine |

InChI |

InChI=1S/C14H13N3/c15-13-7-6-12-9-16-17(14(12)8-13)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |

InChI Key |

XHDYNJAHWVIPLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)N)C=N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Benzyl 1h Indazol 6 Amine Derivatives

Principles of Rational Design for SAR Investigations in Indazoles

The rational design of indazole-based compounds for SAR studies is a multifaceted process that leverages computational and synthetic strategies to optimize therapeutic potential. longdom.orgaustinpublishinggroup.com This approach is guided by an understanding of the indazole scaffold's inherent chemical properties and its interactions with biological targets.

A fundamental principle in the rational design of indazole derivatives is the strategic placement of substituents to modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. longdom.org These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in predicting how different structural modifications will affect biological activity, thereby guiding the synthetic efforts toward more promising candidates. longdom.orgnih.gov

Structure-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is known. nih.gov This allows for the design of ligands that can fit precisely into the target's binding site, maximizing affinity and selectivity. For instance, the design of indazole-based diarylurea derivatives as c-kit inhibitors was guided by molecular docking studies to explore and validate interaction mechanisms. nih.gov

Another key aspect of rational design is the concept of bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. This principle has been applied in the development of various indazole derivatives. Furthermore, fragment-based drug design, where small molecular fragments are identified and then grown or linked to create a more potent lead compound, has also been successfully utilized in the discovery of indazole-based inhibitors. mdpi.com

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-benzyl-1H-indazol-6-amine derivatives can be finely tuned by introducing various substituents at different positions of the molecule. The systematic evaluation of these modifications provides crucial insights into the SAR, guiding the optimization of lead compounds.

Influence of Modifications to the N-1 Benzyl (B1604629) Moiety

The N-1 benzyl group plays a significant role in the biological activity of indazole derivatives. Modifications to this moiety can profoundly impact potency and selectivity. Studies have shown that the nature and position of substituents on the benzyl ring are critical. For example, in a series of 6-substituted amino-1H-indazole derivatives, the introduction of a fluorine atom at the para-position of the benzyl ring, as seen in N-(4-fluorobenzyl)-1H-indazol-6-amine, resulted in potent antiproliferative activity against human colorectal cancer cells (HCT116). researchgate.net This highlights the importance of electron-withdrawing groups on the benzyl ring for enhancing cytotoxic effects.

In another study focusing on IDO1 inhibitors, replacing the benzyl group with a fluorobenzyl or a 3-pyridylmethyl group led to a significant increase in toxic potency against HCT116 cells. rsc.org Specifically, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated notable anti-proliferative activity, underscoring the favorable impact of the fluoro substituent. rsc.org

The following table summarizes the anticancer activity of selected N-1 benzyl modified derivatives:

| Compound Name | Cancer Cell Line | IC50 (μM) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 researchgate.net |

| N-(benzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 7.5 rsc.org |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Role of Substitutions at the C-6 Amino Position

The C-6 amino group is a key functional group that can be modified to modulate the biological profile of indazole derivatives. Introducing different substituents at this position can influence the compound's interaction with its biological target and alter its pharmacokinetic properties.

Research on 6-substituted aminoindazole derivatives has demonstrated that the nature of the substituent on the amino group is crucial for anticancer activity. rsc.org For instance, systematic modifications at the C-6 position have been explored to optimize the potency of these compounds as inhibitors of various enzymes and receptors. The SAR studies indicate that both the size and electronic properties of the substituent at the C-6 amino position can significantly affect the biological response.

Impact of Functional Groups on the Indazole Ring System (e.g., C-3 position)

Functionalization of the indazole ring itself, particularly at the C-3 position, offers another avenue for optimizing biological activity. mdpi.com The introduction of various functional groups at this position can lead to derivatives with enhanced potency and selectivity.

For instance, the introduction of a methyl group at the C-3 position of the indazole ring in a series of 6-aminoindazole derivatives resulted in potential toxicity against HCT116 cells. rsc.org This suggests that even small alkyl groups at this position can significantly influence the compound's biological profile. Further studies have explored the introduction of larger and more complex moieties at the C-3 position, revealing that this position is tolerant to a wide range of substituents, which can be leveraged to fine-tune the desired biological activity. beilstein-journals.orgchim.it

The following table highlights the effect of C-3 substitution on the anticancer activity of selected indazole derivatives against the HCT116 cell line:

| Compound | R1 (at C-6) | R2 (at C-3) | IC50 (μM) |

| 34 | -NH-benzyl | -H | 7.5 rsc.org |

| 33 | -NH-cyclohexylmethyl | -CH3 | >20 rsc.org |

| 34a | -NH-benzyl | -CH3 | 2.7 rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics have become indispensable tools in modern drug discovery, providing a framework to correlate the chemical structure of compounds with their biological activities. longdom.orgnih.gov These computational approaches are particularly valuable in the study of indazole derivatives, enabling the prediction of activity and the rational design of new, more potent analogs.

Development of Predictive Models for Biological Activity

Predictive QSAR models for indazole derivatives are developed by analyzing a dataset of compounds with known biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with the observed activity.

Both 2D- and 3D-QSAR models have been successfully developed for various series of indazole derivatives. longdom.orgresearchgate.net For example, a 2D-QSAR model for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r² = 0.9512), indicating a strong predictive capability. longdom.orgresearchgate.net Similarly, a 3D-QSAR model for the same series of compounds also demonstrated robust predictive accuracy (q² = 0.9132). longdom.orgresearchgate.net

These models can identify the key structural features that are either beneficial or detrimental to the biological activity. For instance, a QSAR study might reveal that the presence of electron-withdrawing groups at a specific position on the indazole ring is positively correlated with activity, while bulky substituents at another position are negatively correlated. This information is invaluable for guiding the synthesis of new derivatives with improved properties.

Cheminformatics tools are also used to analyze large datasets of chemical information, helping to identify trends and patterns in SAR. nih.govbvsalud.org These tools can be used to cluster compounds based on their structural similarity and biological activity, providing insights into the key pharmacophoric features required for a particular biological effect.

Elucidation of Molecular Mechanisms of Action for 1 Benzyl 1h Indazol 6 Amine and Analogs

Investigation of Direct Molecular Target Interactions

The biological activity of 1-benzyl-1H-indazol-6-amine and its analogs is initiated by their direct interaction with specific enzymes, protein kinases, and cellular receptors. These interactions are fundamental to their downstream effects.

Enzyme Inhibition Profiles (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition)

A significant mechanism of action for indazole derivatives is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells helps create an immunosuppressive microenvironment.

Research has shown that the indazole scaffold is a high-affinity heme-binding structure, making it effective for targeting heme-containing enzymes like IDO1. acs.org Analogs of this compound, specifically 4,6-substituted-1H-indazole derivatives, have demonstrated potent inhibitory activity against both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). One particularly potent compound from this series, referred to as compound 35 , displayed sub-micromolar inhibitory potency against IDO1 in enzymatic assays and effectively suppressed IDO1 activity in HeLa cells.

| Compound | Target Enzyme | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) |

| Compound 35 | IDO1 | 0.74 µM | 1.37 µM (HeLa cells) |

| Compound 35 | TDO | 2.93 µM | 7.54 µM (A172 cells) |

This table presents the inhibitory concentrations (IC50) of a representative 4,6-substituted-1H-indazole derivative, demonstrating its potency as a dual inhibitor of IDO1 and TDO.

Modulation of Protein Kinase Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has been identified as a core structure in the development of potent protein kinase inhibitors.

Studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives have led to the synthesis of highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis. One such compound, K22 , exhibited exceptional PLK4 inhibitory activity with an IC50 value of just 0.1 nM. nih.gov While not a direct analog of this compound, this demonstrates the versatility of the indazol-6-amine core in targeting protein kinases.

Furthermore, research into structurally related benzyl-heterocycles has revealed potent inhibitory activity against other kinases. For example, 1-benzyl-1H-pyrazole derivatives have been developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov A lead compound from this series, 4b , showed a strong binding affinity for RIP1 kinase. nih.gov

| Compound | Target Kinase | Biological Activity Metric | Value |

| K22 | PLK4 | IC50 | 0.1 nM nih.gov |

| Compound 4b | RIP1 Kinase | Kd | 0.078 µM nih.gov |

This table shows the potent inhibitory activities of an indazole analog (K22) against PLK4 kinase and a related benzyl-heterocycle (4b) against RIP1 kinase, highlighting the potential of this chemical class to modulate protein kinase activity.

Characterization of Receptor Binding Affinities

Indazole derivatives have been shown to bind with high affinity to various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. This interaction is critical for their potential applications in treating central nervous system disorders.

A series of 1-(2-aminopropyl)-1H-indazole analogs have been synthesized and evaluated for their activity at serotonin receptors. The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist. nih.gov This demonstrates that modifications to the indazole core can produce compounds with significant receptor agonist activity.

| Compound Analog | Target Receptor | Biological Activity Metric | Value |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 | EC50 | 42.7 nM nih.gov |

This table displays the potent agonist activity of an indazole analog at the 5-HT2 serotonin receptor, indicating a strong receptor binding affinity.

Cellular Pathway Modulation and Downstream Biological Effects

The direct molecular interactions of this compound and its analogs trigger a cascade of downstream cellular events, including the activation of programmed cell death and the regulation of the cell cycle.

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Indazole derivatives have demonstrated pro-apoptotic activity in various cancer cell lines.

The mechanism often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, the executive enzymes of apoptosis. For instance, treatment of cancer cells with certain benzothiazine analogs, which share structural similarities, has been shown to activate caspase-8, -9, and -3, key players in both the extrinsic and intrinsic apoptotic pathways. researchgate.net

Mechanisms of Cell Cycle Regulation (e.g., G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. One effective anti-cancer strategy is to induce cell cycle arrest, preventing cancer cells from dividing.

Indazole analogs have been shown to interfere with cell cycle progression. While some derivatives induce a G0/G1 phase arrest, others have been linked to arrest at the G2/M checkpoint. nih.gov G2/M arrest is a critical cellular response to DNA damage, preventing cells with compromised genomes from entering mitosis. nih.gov This arrest is typically mediated by the downregulation of key regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C. nih.gov For example, certain arylpyridylindole derivatives have been shown to arrest the cell cycle at the G2/M phase at higher concentrations. nih.gov Similarly, some benzimidazole (B57391) sulfonamide derivatives, which are structurally related, also cause cell cycle arrest in the G2/M phase. mdpi.com This suggests that the indazole scaffold has the potential to be developed into agents that specifically target and halt the proliferation of cancer cells at this critical checkpoint. nih.govmdpi.com

Activation or Inhibition of Specific Intracellular Signaling Cascades (e.g., ERK Pathways)

Research into the molecular mechanisms of this compound and its analogs has revealed their capacity to modulate key intracellular signaling cascades that are often dysregulated in pathological conditions like cancer. While direct evidence on this compound is limited, studies on its structural analogs provide significant insights into their targeted pathways.

One analog, a novel N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the ALK5 receptor. nih.gov ALK5, also known as TGF-β type I receptor, is a critical kinase in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cell growth, differentiation, and apoptosis. Specific inhibition of ALK5 represents a strategic approach to interfere with the progression of cancers and fibrotic diseases. nih.gov

Another indazole derivative, compound 6o, has been shown to induce apoptosis and affect the cell cycle, possibly through the inhibition of the p53/MDM2 pathway. bohrium.comnih.gov The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by MDM2. By interfering with this interaction, indazole analogs can potentially restore p53's tumor-suppressive functions. bohrium.comnih.gov Furthermore, this compound was suggested to inhibit Bcl2 family members, which are central regulators of the intrinsic apoptotic pathway. bohrium.comnih.gov

In a different context, the benzyl (B1604629) indazole derivative YC-1, or 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl) indazole, has been found to exert its effects through the activation of soluble guanylyl cyclase (sGC). researchgate.net Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and inhibition of smooth muscle cell proliferation. researchgate.net

Additionally, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (referred to as compound 36) has been observed to significantly suppress the expression of the IDO1 protein in human colorectal cancer cells. researchgate.net IDO1 (Indoleamine 2,3-dioxygenase 1) is an enzyme that plays a role in immune tolerance, and its inhibition is a strategy in cancer immunotherapy.

Inhibition of Cellular Proliferation, Colony Formation, Migration, and Invasion

A significant body of research demonstrates the potent anti-proliferative and anti-metastatic properties of this compound analogs across various cancer cell lines. These compounds effectively hinder key processes that drive tumor growth and spread.

Studies have shown that several 6-aminoindazole derivatives exhibit excellent cytotoxicity in human colorectal cancer cells (HCT116). researchgate.net For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f) displayed potent antiproliferative activity against HCT116 cells, while showing no cytotoxicity in normal lung fibroblast cells (MRC5). researchgate.net Another analog, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), also exhibited powerful anti-proliferative effects in HCT116 cells, which was associated with cell cycle arrest at the G2/M phase. researchgate.net

The inhibitory effects are not limited to colorectal cancer. An indazole derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines. nih.gov In the 4T1 breast cancer cell line, treatment with compound 2f led to the inhibition of both cell proliferation and colony formation. nih.govresearchgate.net Furthermore, this compound effectively disrupted the migration and invasion of 4T1 cells. nih.govresearchgate.net This anti-invasive effect was linked to a reduction in matrix metalloproteinase-9 (MMP9), an enzyme crucial for degrading the extracellular matrix, which facilitates cancer cell invasion. nih.gov

Similarly, the 1H-indazole-3-amine derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, while exhibiting greater selectivity for cancer cells over normal HEK-293 cells. bohrium.comnih.gov The benzyl indazole YC-1 has also been documented to have inhibitory effects on cell proliferation, specifically in vascular smooth muscle cells. researchgate.net

The antiproliferative activity of these indazole analogs is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Indazole Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Source |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 ± 4.4 | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Colorectal Cancer | 0.4 ± 0.3 | researchgate.net |

| Compound 2f | Various | - | 0.23–1.15 | nih.gov |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | bohrium.comnih.gov |

| Compound 6o | HEK-293 | Normal Kidney Cell | 33.2 | bohrium.comnih.gov |

Advanced Computational and in Silico Studies of 1 Benzyl 1h Indazol 6 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 1-benzyl-1H-indazol-6-amine, might interact with a biological target.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. These simulations can assess the stability of a predicted ligand-protein complex from molecular docking. By simulating the complex in a dynamic environment (e.g., in water), researchers can verify if the key interactions are maintained, providing a more accurate picture of the binding stability. Studies on indazole derivatives have utilized MD simulations to confirm the stability of the ligand within the active site of proteins like HIF-1α. nih.gov However, no specific MD simulation studies have been published for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These properties are fundamental to understanding its structure, reactivity, and interactions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) EnergiesThe energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important parameter for molecular stability and reactivity. A smaller energy gap suggests higher reactivity. While DFT calculations have been performed for related molecules like 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the specific HOMO-LUMO energies and the energy gap for this compound have not been reported.researchgate.net

Table 1: Illustrative HOMO-LUMO Data for Related Compound Classes (Data Not Available for this compound)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: The data in the table is illustrative for a related class of compounds and does not represent actual values for this compound.

Cheminformatics and Predictive Modeling for Structure-Based Drug Design

The integration of advanced computational techniques has become a cornerstone in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. In the context of this compound and its analogs, cheminformatics and predictive modeling offer powerful tools to elucidate structure-activity relationships (SAR), identify key molecular features responsible for biological activity, and predict the potential therapeutic applications of new chemical entities. These in silico approaches significantly accelerate the drug development pipeline by prioritizing compounds for synthesis and experimental testing, thereby reducing costs and attrition rates.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a pivotal computational strategy that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model typically comprises features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For indazole derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry, pharmacophore modeling can be instrumental in designing compounds with enhanced potency and selectivity.

For instance, a ligand-based pharmacophore model could be developed from a set of known active indazole-based compounds, even without a known protein structure. One such study on asymmetrical hexahydro-2H-indazole analogs of curcumin, aimed at identifying estrogen receptor alpha (ERα) inhibitors, successfully generated and validated ten pharmacophore models. The best model, consisting of one hydrophobic, one hydrogen bond acceptor, and aromatic interactions, was used for virtual screening of a compound library, leading to the identification of promising hit compounds. ugm.ac.id This approach highlights how key interaction points can be mapped to guide the design of novel indazole derivatives like this compound for a specific target.

In cases where the target structure is known, structure-based pharmacophore models can be derived from the ligand-binding site. A study focused on fibroblast growth factor receptor (FGFR) kinases utilized a de novo design program to identify an indazole-based pharmacophore. nih.gov The model suggested that substituting an indole (B1671886) core with an indazole scaffold would facilitate a crucial hydrogen bond between the indazole N-2 and the backbone of a key amino acid residue, Ala564. nih.gov This demonstrates the utility of pharmacophore modeling in optimizing fragments into potent lead compounds.

Once a robust pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel molecules that match the pharmacophoric features. This process can efficiently filter vast compound libraries to a manageable number of potential hits for further investigation. For kinase inhibitors, a common application for indazole scaffolds, virtual screening workflows often involve a hierarchical approach, combining pharmacophore-based screening with molecular docking to refine the hit list. nih.govresearchgate.netunibl.org

| Pharmacophore Model Generation for Indazole Scaffolds | |

| Study Focus | Estrogen Receptor Alpha (ERα) Inhibitors ugm.ac.id |

| Methodology | Ligand-based pharmacophore modeling from 17 known inhibitors. |

| Best Model Features | One hydrophobic feature, one hydrogen bond acceptor, aromatic interactions. |

| Application | Virtual screening of a database of 186 asymmetrical hexahydro-2H-indazole analogs. |

| Outcome | Identification of seven potential ERα inhibitors for synthesis and further testing. |

| Study Focus | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors nih.gov |

| Methodology | Structure-based de novo design to identify an indazole pharmacophore. |

| Key Interaction | Hydrogen bond formation between the indazole N-2 and the backbone NH of Ala564. |

| Application | Optimization of a fragment hit into a library of 23 indazole-containing derivatives. |

| Outcome | Development of indazole fragments with inhibitory activity against FGFR1–3. |

In silico Prediction of Theoretical Biological Activities

Beyond identifying potential hits, computational methods can predict the theoretical biological activities of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique used for this purpose. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

A 3D-QSAR study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors illustrates this approach. nih.gov By analyzing a set of known inhibitors, the study generated steric and electrostatic contour maps that provide a framework for designing new, more potent compounds. nih.gov Such models can predict the activity of novel indazole analogs and guide their structural modifications to enhance their therapeutic potential. For instance, these models might suggest modifications to the benzyl (B1604629) or amine substituents of this compound to improve its potential as an anticancer agent.

Another QSAR study focused on 5-aminoindazole (B92378) derivatives as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing. distantreader.orgnih.gov The developed QSAR model, which explained and predicted a significant percentage of the variance in inhibitory activity, identified five essential descriptors that influence the biological effect. distantreader.orgnih.gov This demonstrates the power of QSAR in elucidating the biochemical mechanisms of action for a class of compounds.

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various cancer-related protein targets, such as kinases, to predict its binding affinity and interaction patterns. nih.gov For example, a study on novel indazole derivatives targeting the aromatase enzyme in breast cancer used molecular docking to predict binding energies and interactions with key active site residues like Arg115 and Met374. Similarly, docking studies on indazole derivatives with renal cancer-related proteins have identified compounds with high binding energies, suggesting their potential as anticancer agents. rsc.orgnih.gov

The integration of these predictive models allows for a comprehensive in silico assessment of a compound's potential before embarking on resource-intensive laboratory synthesis and testing.

| In Silico Predictive Studies of Indazole Derivatives | |

| Study Type | 3D-QSAR and Pharmacophore Mapping nih.gov |

| Target | Hypoxia-inducible factor-1α (HIF-1α) |

| Key Findings | Generated steric and electrostatic maps to guide the design of new inhibitors. A five-point pharmacophore hypothesis was also developed. |

| Implication | Provides a structural framework for designing potent HIF-1α inhibitors for cancer treatment. |

| Study Type | QSAR and Molecular Docking distantreader.orgnih.gov |

| Target | S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) |

| Key Findings | A validated QSAR model identified five key descriptors for inhibitory activity. Docking identified active binding amino acid residues. |

| Implication | Elucidates the structural requirements and binding mechanisms for inhibiting bacterial quorum sensing. |

| Study Type | Molecular Docking |

| Target | Aromatase Enzyme (Breast Cancer) |

| Key Findings | Synthesized indazole derivatives showed good binding energies, with specific interactions observed with Arg115 and Met374. |

| Implication | Supports the potential of substituted indazoles as therapeutic agents for breast cancer. |

| Study Type | Molecular Docking and DFT Studies rsc.orgnih.gov |

| Target | Renal Cancer-Related Protein (PDB: 6FEW) |

| Key Findings | Identified indazole derivatives with high binding energies, suggesting strong interaction with the protein target. |

| Implication | Highlights the potential of indazole moieties in the development of drugs for renal cancer. |

Future Directions and Emerging Research Perspectives for 1 Benzyl 1h Indazol 6 Amine

Exploration of Novel Biological Targets for Therapeutic Intervention

The indazole nucleus is a versatile pharmacophore known to interact with a diverse array of biological targets, particularly protein kinases. nih.govrsc.org Derivatives of the indazole scaffold have been developed as potent inhibitors of receptor tyrosine kinases like VEGFR and FGFR, as well as serine/threonine kinases such as Aurora kinase and cyclin-dependent kinases (CDKs). rsc.org This established precedent suggests that 1-benzyl-1H-indazol-6-amine and its future derivatives are prime candidates for screening against various kinase families implicated in cancer and other proliferative diseases.

Emerging research is also identifying non-kinase targets for indazole-based compounds. A key area of exploration for derivatives of this compound could be immunomodulatory targets. For instance, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, has been identified as a target for indazole-based inhibitors. rsc.orgrsc.org Given that the 6-aminoindazole core is a known scaffold for designing IDO1 inhibitors, this presents a logical and exciting avenue for investigation. nih.gov

Furthermore, other potential targets that warrant investigation for this class of compounds include:

Mitogen-activated protein kinase 1 (MAPK1): A crucial component of the MAPK signaling pathway, which is often dysregulated in various cancers. mdpi.com

c-Jun N-terminal kinase-3 (JNK3): A kinase implicated in neuronal apoptosis and neurodegenerative diseases. nih.gov

Protein kinase, membrane-associated tyrosine, and threonine kinase (PKMYT1): An inhibitor of the G2/M checkpoint, making it an attractive target for cancer therapy. acs.org

Hypoxia-inducible factor-1 (HIF-1): A transcription factor that plays a central role in tumor survival and angiogenesis. knu.ac.kr

The exploration of these and other novel targets will be critical in defining the therapeutic landscape for this compound derivatives.

Rational Design and Synthesis of Next-Generation this compound Derivatives

The rational design of next-generation analogues of this compound will be guided by structure-activity relationship (SAR) studies of related compounds. The core structure offers several points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for synthetic modification include:

Substitutions on the N1-Benzyl Group: The benzyl (B1604629) ring is a prime site for introducing various substituents to probe interactions with the target's binding pocket. Modifications can modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk. SAR studies on related indazole series have shown that meta-substituted benzyl groups can be particularly effective. acs.org

Acylation/Alkylation of the C6-Amine: The 6-amino group can be readily derivatized to form amides, sulfonamides, or substituted amines. This allows for the introduction of diverse chemical functionalities that can form key interactions with the target protein. For example, studies on 6-anilinoindazoles have led to the development of selective JNK3 inhibitors. nih.gov

Modification of the Indazole Core: While maintaining the core is often central, substitutions at other positions (e.g., C3, C4, C5, C7) can fine-tune the electronic properties and orientation of the molecule within the binding site. Research has shown that even small groups at the C6 position are preferred in some contexts, highlighting the sensitivity of SAR at this position. acs.org

The synthesis of these derivatives can be achieved through established chemical routes. A general approach involves the N1-benzylation of a suitable 6-nitroindazole (B21905) precursor, followed by the reduction of the nitro group to the C6-amine, which then serves as a handle for further diversification. nih.govnih.gov

Table 1: Potential Modifications and Rationale for this compound Derivatives

| Modification Site | Example Substituents | Rationale for Design | Potential Target Class |

| N1-Benzyl Ring | -F, -Cl, -OCH₃, -CN | Modulate electronic properties and hydrophobic interactions. acs.org | Kinases, IDO1 |

| -CH₂NH₂, -COOH | Introduce polar groups to enhance solubility and form new H-bonds. | Various Enzymes | |

| C6-Amino Group | Acyl groups (e.g., benzoyl) | Form amides to explore hydrogen bond donor/acceptor patterns. nih.gov | Kinases, HDAC |

| Sulfonyl groups | Introduce sulfonamides to mimic key interactions of known inhibitors. mdpi.com | Kinases, CCR4 | |

| Substituted anilines | Create extended structures to access deeper binding pockets. nih.gov | JNK Kinases | |

| C3-Position | Small alkyl, aryl groups | Modulate shape and steric profile to improve selectivity. nih.govnih.gov | Kinases, HIF-1 |

Application in Chemical Biology as Advanced Probes for Biological System Interrogation

Beyond direct therapeutic applications, rationally designed derivatives of this compound can serve as powerful chemical probes to investigate complex biological systems. By incorporating specific functionalities, these molecules can be used for target identification, validation, and imaging.

Potential applications as chemical probes include:

Affinity-Based Probes: A derivative could be synthesized with a reactive group or a photoaffinity label. This would allow for covalent modification of the target protein upon binding, enabling its isolation and identification from complex biological samples.

Fluorescent Probes: By conjugating a fluorophore to a potent and selective derivative, researchers can create probes to visualize the subcellular localization of a target protein in living cells using advanced microscopy techniques.

Biotinylated Probes: Attaching a biotin (B1667282) tag would allow for the affinity purification of the target protein and its associated binding partners, providing valuable insights into protein-protein interaction networks.

The development of such probes is contingent on first identifying a high-affinity, selective derivative of this compound for a specific biological target. These tools would be invaluable for elucidating the mechanisms of action and the broader biological roles of their targets.

Synergistic Research with Established Therapeutic Modalities and Combination Strategies

A significant future direction for potent indazole-based compounds is their use in combination with existing therapeutic agents to achieve synergistic effects and overcome drug resistance. If derivatives of this compound are developed as, for example, kinase inhibitors, they could be combined with standard-of-care chemotherapies. By inhibiting key signaling pathways that promote cell survival and proliferation, these compounds could sensitize cancer cells to the cytotoxic effects of chemotherapy.

Another promising avenue is the combination with immunotherapy. As research into 6-aminoindazoles as IDO1 inhibitors suggests, these compounds have the potential to modulate the tumor microenvironment and reverse immune suppression. rsc.orgnih.gov Combining an IDO1-inhibiting derivative of this compound with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could lead to a more robust and durable anti-tumor immune response.

Future preclinical and clinical studies should be designed to explore these combination strategies, identifying optimal dosing schedules and patient populations that would most benefit from such synergistic approaches. This research will be essential to fully realize the therapeutic potential of the this compound scaffold in complex diseases like cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-benzyl-1H-indazol-6-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indazole derivatives and benzyl halides. A common approach includes alkylation of 1H-indazol-6-amine with benzyl bromide under basic conditions (e.g., NaH in DMF) at 60–80°C. Optimization strategies:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at peak yield.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

- Yield improvements (70–85%) are achievable with catalyst screening (e.g., phase-transfer catalysts) and controlled temperature gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm benzyl substitution (δ 5.4–5.6 ppm for CH₂ in benzyl group) and indazole backbone protons.

- HRMS : Validate molecular weight (C₁₄H₁₃N₃, MW 223.27).

- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

- X-ray crystallography (if crystals form): Resolve 3D structure using SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Storage : Keep in airtight, light-protected containers at 2–8°C.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase enzymes).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with activity trends.

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Replicate studies : Control variables (e.g., purity >98%, verified via HPLC ).

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., luminescence vs. fluorescence).

- Meta-analysis : Compare structural variations (e.g., 1-benzyl vs. 1-ethyl substituents) and their impact on pharmacokinetics .

Q. How does the benzyl group influence the stability and reactivity of this compound under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Reactivity profiling : Test nucleophilic substitution at the benzyl position with thiols or amines.

- Computational DFT studies : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative cleavage .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent models : Administer orally (5–20 mg/kg) and measure plasma concentration via LC-MS/MS.

- Tissue distribution : Sacrifice animals at intervals (1h, 6h, 24h) and quantify compound in liver, brain, and kidneys.

- Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Presentation

Table 1 : Comparative Reactivity of this compound Derivatives

| Substituent Position | Reaction Yield (%) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 1-Benzyl | 85 | 120 ± 15 |

| 1-Ethyl | 78 | 250 ± 30 |

| 1-Propyl | 72 | 310 ± 25 |

Key Reference : Synthetic and pharmacological data adapted from multi-step derivatization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.